5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide
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Overview
Description
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a hydrobromide salt form. It has a molecular formula of C8H9BrN2 and a molecular weight of 213.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide typically involves the bromination of 1,2,3,4-tetrahydro-2,7-naphthyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns.
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10Br2N2 |
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Molecular Weight |
293.99 g/mol |
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrobromide |
InChI |
InChI=1S/C8H9BrN2.BrH/c9-8-5-11-4-6-3-10-2-1-7(6)8;/h4-5,10H,1-3H2;1H |
InChI Key |
VWQAAHBRFFIUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=CC(=C21)Br.Br |
Origin of Product |
United States |
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